(2e)-1,2-Diphenyl-2-(phenylimino)ethanol
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Overview
Description
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol is an organic compound characterized by the presence of phenyl groups and an imino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol typically involves the condensation of benzaldehyde with aniline in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.
Scientific Research Applications
(2e)-1,2-Diphenyl-2-(phenylimino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol involves its interaction with various molecular targets. The imino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A precursor in the synthesis of (2e)-1,2-Diphenyl-2-(phenylimino)ethanol.
Aniline: Another precursor used in the synthesis.
Quinones: Oxidized derivatives of the compound.
Amines: Reduced derivatives of the compound.
Uniqueness
This compound is unique due to its combination of phenyl and imino groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
15833-49-5 |
---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-phenyliminoethanol |
InChI |
InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,20,22H |
InChI Key |
ZHTOXPUFUPXHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NC2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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